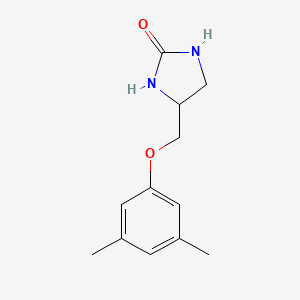
Phrixotoxin-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phrixotoxin-2 is a peptide toxin derived from the venom of the Chilean copper tarantula, Phrixotrichus auratus. It is composed of 31 amino acids and contains three disulfide bridges. This compound is known for its ability to specifically block voltage-gated potassium channels, particularly Kv4.2 and Kv4.3 channels .
Vorbereitungsmethoden
Phrixotoxin-2 can be isolated from the venom of the Chilean copper tarantula. for research and industrial purposes, it is often synthesized chemically. The synthetic route involves solid-phase peptide synthesis, which allows for the precise assembly of the amino acid sequence. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the formation of disulfide bridges to stabilize the peptide structure .
Analyse Chemischer Reaktionen
Phrixotoxin-2 primarily undergoes reactions related to its peptide nature. These include:
Oxidation: Formation of disulfide bridges between cysteine residues.
Reduction: Breaking of disulfide bridges to yield free thiol groups.
Substitution: Modifications of amino acid side chains to alter the peptide’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for disulfide bridge formation and reducing agents like dithiothreitol for disulfide bridge cleavage. The major products formed from these reactions are the oxidized or reduced forms of the peptide .
Wissenschaftliche Forschungsanwendungen
Phrixotoxin-2 has several applications in scientific research:
Chemistry: Used as a tool to study the structure and function of voltage-gated potassium channels.
Biology: Helps in understanding the role of potassium channels in cellular processes.
Medicine: Potential therapeutic applications in treating conditions related to potassium channel dysfunction, such as cardiac arrhythmias and epilepsy.
Industry: Used in the development of new drugs targeting potassium channels
Wirkmechanismus
Phrixotoxin-2 exerts its effects by specifically blocking Kv4.2 and Kv4.3 channels. It alters the voltage-dependent gating properties of these channels, resulting in a shift of the conductance-voltage relation and steady-state inactivation properties to more depolarized potentials. This inhibition is reversible upon washout .
Vergleich Mit ähnlichen Verbindungen
Phrixotoxin-2 is similar to other peptide toxins such as Phrixotoxin-1 and Phrixotoxin-3, which are also derived from the venom of Phrixotrichus auratus. Phrixotoxin-1 and Phrixotoxin-3 have different target channels. Phrixotoxin-1 blocks A-type voltage-gated potassium channels, while Phrixotoxin-3 blocks voltage-gated sodium channels. The unique feature of this compound is its specific and reversible inhibition of Kv4.2 and Kv4.3 channels .
Similar compounds include:
Phrixotoxin-1: Blocks A-type voltage-gated potassium channels.
Phrixotoxin-3: Blocks voltage-gated sodium channels.
Heteropodatoxin: Also blocks Kv4.2 channels but has a different amino acid sequence
Eigenschaften
CAS-Nummer |
221889-63-0 |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



